Comprehensive NMR Spectroscopic Analysis of 2-(Methoxymethyl)-2,5-dihydro-1H-pyrrole Hydrochloride
Comprehensive NMR Spectroscopic Analysis of 2-(Methoxymethyl)-2,5-dihydro-1H-pyrrole Hydrochloride
Executive Summary
The compound 2-(methoxymethyl)-2,5-dihydro-1H-pyrrole hydrochloride is a highly functionalized 3-pyrroline derivative. Substituted 2,5-dihydro-1H-pyrroles serve as privileged scaffolds in drug discovery, frequently utilized as rigidified peptidomimetics and kinase inhibitor building blocks[1]. The presence of the methoxymethyl ether side chain, combined with the hydrochloride salt form, introduces unique electronic deshielding effects and stereochemical complexities. This technical whitepaper provides an in-depth elucidation of its 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectra, detailing the causality behind chemical shifts, spin-spin coupling networks, and the experimental protocols required for robust spectral acquisition.
Structural and Conformational Dynamics
To accurately assign the NMR resonances, one must first map the molecular architecture and its inherent stereochemistry. The 3-pyrroline ring system contains an endocyclic double bond between C-3 and C-4, which forces the ring into a dynamic "envelope" conformation in solution.
Atom Numbering Scheme:
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N-1: Protonated secondary amine ( −NH2+ ).
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C-2: Chiral methine carbon, covalently bonded to N-1, C-3, and the exocyclic methoxymethyl group.
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C-3 & C-4: sp2 -hybridized olefinic carbons.
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C-5: Endocyclic methylene carbon adjacent to N-1.
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C-6: Exocyclic methylene carbon of the methoxymethyl group ( −CH2−O− ).
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C-7: Terminal methyl carbon of the methoxy group ( −O−CH3 ).
The stereocenter at C-2 is the critical driver of the molecule's magnetic asymmetry. Because the molecule lacks a plane of symmetry, the two protons attached to C-5, as well as the two protons attached to C-6, are diastereotopic . They reside in distinct magnetic environments and will resonate at different frequencies, coupling not only with adjacent protons but also with each other (geminal coupling).
Primary 1H-1H spin-spin coupling network (COSY) of the functionalized pyrroline ring.
1 H NMR Spectral Elucidation
The 1 H NMR spectrum of this compound is best acquired in DMSO- d6 . The choice of a polar, aprotic solvent is deliberate: it prevents the rapid exchange of the −NH2+ protons that would occur in D 2 O, allowing for the observation of the ammonium signal and its potential coupling interactions.
Table 1: 1 H NMR Assignments (Predicted at 500 MHz, DMSO- d6 )
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants ( J , Hz) | Assignment | Causality & Mechanistic Notes |
| 9.50 – 10.00 | Broad singlet | 2H | N/A | −NH2+ | Deshielded by the formal positive charge. Broadening is caused by the quadrupolar relaxation of the 14 N nucleus. |
| 5.90 – 6.10 | Multiplet | 2H | 3J≈6.0 , 4J≈2.0 | H-3, H-4 | Olefinic protons. They exhibit vicinal coupling to each other and allylic coupling to H-2 and H-5. |
| 4.50 – 4.70 | Multiplet | 1H | 3J≈5.5 | H-2 | Highly deshielded methine proton due to the combined -I (inductive) effects of the adjacent −NH2+ and the oxygen atom of the methoxymethyl group. |
| 3.90 – 4.10 | Multiplet | 2H | 2J≈14.0 , 3J≈4.5 | H-5a, H-5b | Diastereotopic endocyclic methylene protons. Deshielded by the adjacent −NH2+ . |
| 3.60 – 3.80 | Multiplet | 2H | 2J≈10.5 , 3J≈6.0 | H-6a, H-6b | Diastereotopic exocyclic methylene protons. Shifted downfield by the adjacent ether oxygen[2]. |
| 3.35 | Singlet | 3H | N/A | H-7 ( −OCH3 ) | Characteristic sharp singlet of an aliphatic methoxy group[3]. |
13 C NMR Spectral Elucidation
The 13 C NMR spectrum provides a clear map of the carbon skeleton. The protonation of the amine significantly impacts the chemical shifts of the α -carbons (C-2 and C-5), pushing them further downfield compared to the free base form.
Table 2: 13 C NMR Assignments (Predicted at 125 MHz, DMSO- d6 )
| Chemical Shift (δ, ppm) | Hybridization | Assignment | Causality & Mechanistic Notes |
| 128.0, 125.0 | sp2 | C-3, C-4 | Endocyclic alkene carbons. The slight asymmetry in their shifts is induced by the proximity of the chiral center at C-2. |
| 71.0 | sp3 | C-6 | Exocyclic methylene carbon. Strongly deshielded by the highly electronegative ether oxygen[2]. |
| 65.0 | sp3 | C-2 | Methine carbon. Deshielded by both the endocyclic nitrogen (enhanced by the positive charge of the hydrochloride salt) and the exocyclic oxygen. |
| 58.5 | sp3 | C-7 | Methoxy carbon. Typical shift for an aliphatic −OCH3 group[3]. |
| 50.0 | sp3 | C-5 | Endocyclic methylene carbon. Deshielded by the adjacent −NH2+ . |
Mechanistic Insights: Diastereotopicity and Spin Systems
The most complex feature of this spectrum is the splitting pattern of the C-5 and C-6 methylene protons. Because C-2 is a chiral center, it creates a permanent asymmetric environment.
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The C-5 Spin System: Protons H-5a and H-5b are diastereotopic. They are not interchangeable by any symmetry operation. Consequently, they couple with each other with a large geminal coupling constant ( 2J≈14 Hz). Furthermore, they each couple differently to the adjacent olefinic proton (H-4) depending on their specific dihedral angles within the envelope conformation of the pyrroline ring. This results in a complex ABX spin system (where X is H-4).
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The C-6 Spin System: Similarly, the protons of the methoxymethyl group (H-6a and H-6b) are diastereotopic. They exhibit geminal coupling ( 2J≈10.5 Hz) and vicinal coupling to H-2.
Experimental Protocol: Self-Validating NMR Acquisition
To ensure high-fidelity data, the following protocol must be executed. This workflow is designed as a self-validating system : the success of the acquisition is internally verified by checking the integration ratio of the methoxy singlet against the olefinic protons.
Step-by-Step Methodology
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Sample Preparation: Dissolve 15–20 mg of 2-(methoxymethyl)-2,5-dihydro-1H-pyrrole hydrochloride in 0.6 mL of anhydrous DMSO- d6 (containing 0.03% v/v TMS as an internal reference). Ensure complete dissolution to prevent magnetic susceptibility artifacts.
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Probe Tuning & Matching: Insert the 5 mm NMR tube into a 500 MHz spectrometer. Manually or automatically tune and match the probe for both 1 H (500 MHz) and 13 C (125 MHz) frequencies to maximize power transfer and signal-to-noise ratio (SNR).
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Shimming: Perform 3D gradient shimming (Z1-Z5 axes) to optimize magnetic field homogeneity. Validation check: The full width at half maximum (FWHM) of the TMS signal should be ≤1.0 Hz.
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1 H Acquisition (zg30):
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Pulse Angle: 30°
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Relaxation Delay (D1): 2.0 seconds.
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Scans (NS): 16
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Internal Validation: Post-Fourier transform, integrate the methoxy singlet (H-7) and the olefinic multiplet (H-3/H-4). The ratio must be exactly 3.00 : 2.00. A deviation indicates incomplete longitudinal relaxation ( T1 ), requiring an increase in the D1 delay to 5.0 seconds.
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13 C Acquisition (zgpg30):
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Pulse Sequence: Proton-decoupled single pulse.
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Relaxation Delay (D1): 2.0 seconds.
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Scans (NS): 1024 (due to the low natural abundance of 13 C).
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Processing: Apply an exponential window function (Line Broadening = 0.3 Hz for 1 H; 1.0 Hz for 13 C) prior to Fourier transformation. Perform manual zero-order and first-order phase corrections, followed by a polynomial baseline correction.
Standardized NMR acquisition workflow for high-resolution spectral analysis.
